N-{[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine
Description
N-{[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine is a synthetic organic compound featuring a 1,3-thiazole core substituted with a 2,6-dichlorophenyl group at position 2 and a methyl group at position 2. The thiazole ring is further functionalized via a carbonyl linkage to beta-alanine, a non-proteinogenic amino acid.
The 2,6-dichlorophenyl substituent introduces steric bulk and electron-withdrawing effects, which may influence binding to biological targets. The beta-alanine moiety could enhance solubility or enable interactions with amino acid transporters or enzymes.
Properties
Molecular Formula |
C14H12Cl2N2O3S |
|---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
3-[[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C14H12Cl2N2O3S/c1-7-12(13(21)17-6-5-10(19)20)22-14(18-7)11-8(15)3-2-4-9(11)16/h2-4H,5-6H2,1H3,(H,17,21)(H,19,20) |
InChI Key |
XLYZKOYZYHMQEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(C=CC=C2Cl)Cl)C(=O)NCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine involves several steps. One common synthetic route includes the reaction of 2,6-dichlorophenyl isothiocyanate with 4-methyl-1,3-thiazole-5-carboxylic acid in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then coupled with beta-alanine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product .
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods allow for precise control of reaction conditions and can be scaled up for large-scale production .
Chemical Reactions Analysis
N-{[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Biological Activities
N-{[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine exhibits various biological activities:
Antimicrobial Properties
Research indicates that thiazole derivatives often possess significant antimicrobial activity. This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Target Pathogen | Activity |
|---|---|---|
| 3h | Methicillin-resistant S. aureus | Excellent |
| 9f | Drug-resistant Candida strains | Broad-spectrum |
These findings suggest that the thiazole moiety contributes significantly to the antimicrobial properties observed in these compounds .
Anticancer Potential
Thiazole derivatives are also being explored for their anticancer properties. Studies have demonstrated that compounds structurally related to this compound can inhibit cyclin-dependent kinases (CDK2 and CDK9), leading to cell cycle arrest and apoptosis in cancer cell lines .
Research Applications
This compound serves multiple applications:
- Medicinal Chemistry : It is investigated for potential use in drug development due to its anti-inflammatory and analgesic effects.
- Biological Research : The compound is studied for its interactions with various biological targets and pathways.
- Chemical Synthesis : It acts as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of N-{[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit carbonyl reductase, an enzyme involved in the metabolism of various drugs and toxins . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analog: Methazole (2-(3,4-Dichlorophenyl)-4-Methyl-1,2,4-Oxadiazolidine-3,5-Dione)
Key Differences :
- Substituent Position : Methazole contains a 3,4-dichlorophenyl group, whereas the target compound has a 2,6-dichlorophenyl substitution. The meta and para chlorine positions in methazole may alter electronic effects compared to the ortho positions in the target compound.
- Heterocyclic Core : Methazole employs a 1,2,4-oxadiazolidine ring, which is less aromatic and more flexible than the rigid 1,3-thiazole ring. This difference impacts metabolic stability and target selectivity .
- Functional Groups : Methazole lacks the beta-alanine linkage, instead featuring a diketone-oxadiazolidine system. This likely reduces water solubility compared to the target compound.
Applications : Methazole is a herbicide, indicating that dichlorophenyl heterocycles with electron-withdrawing groups are effective in agrochemical design. The target compound’s thiazole-beta-alanine structure may shift its utility toward pharmaceutical applications .
Structural Analog: DTCPB (7-(4-(Di-p-Tolylamino)Phenyl)Benzo[c][1,2,5]Thiadiazole-4-Carbonitrile)
Key Differences :
- Core Structure : DTCPB uses a benzo-thiadiazole ring fused with a phenyl group, differing from the simpler thiazole in the target compound. The extended conjugation in DTCPB enhances light absorption, making it suitable for optoelectronic materials.
- Substituents: DTCPB includes a di-p-tolylamino group and a cyano substituent, which improve charge transport properties. In contrast, the target compound’s dichlorophenyl and methyl groups prioritize steric and electronic modulation .
- Applications : DTCPB is used in organic photovoltaics, whereas the target compound’s design suggests bioactivity-focused applications.
Structural Analog: Compound from (4-{2-[(3,4-Dichlorophenyl)(Methyl)Amino]-4-Methyl-1,3-Thiazol-5-yl}-N-(3-Methylphenyl)Pyrimidin-2-Amine)
Key Differences :
- Substituent Position : The analog has a 3,4-dichlorophenyl group, contrasting with the target’s 2,6-dichloro substitution. This positional variance may lead to divergent binding modes in biological systems.
- Heterocyclic Linkage : The analog integrates a pyrimidine ring, which can engage in additional hydrogen bonding. The target compound’s beta-alanine chain may instead facilitate ionic interactions or improve solubility .
Structural Analog: Propiconazole (1-((2-(2,4-Dichlorophenyl)-4-Propyl-1,3-Dioxolan-2-yl)Methyl)-1H-1,2,4-Triazole)
Key Differences :
- Heterocyclic System : Propiconazole uses a triazole ring and dioxolan group, which are critical for antifungal activity. The target compound’s thiazole ring may confer different mechanistic actions.
- Chlorine Substitution : Propiconazole’s 2,4-dichlorophenyl group offers a distinct electronic profile compared to the 2,6-dichloro configuration.
- Applications : As a fungicide, propiconazole highlights the role of triazoles in agrochemicals. The target compound’s structure may reduce cross-resistance risks in pesticide development .
Biological Activity
N-{[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological properties, and potential applications of this compound through a review of recent studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 402.3 g/mol. The compound features a thiazole ring which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of beta-alanine with various thiazole derivatives. The process can be optimized to enhance yield and purity, which are critical for subsequent biological testing.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds structurally related to this compound have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
| Compound | Target Pathogen | Activity |
|---|---|---|
| 3h | Methicillin-resistant S. aureus | Excellent |
| 9f | Drug-resistant Candida strains | Broad-spectrum |
These findings suggest that the thiazole moiety contributes significantly to the antimicrobial properties observed in these compounds .
Anticancer Activity
The anticancer potential of this compound has been explored in various cell lines. Studies indicate that compounds containing similar thiazole structures exhibit selective cytotoxicity against cancer cells.
- Cell Lines Tested:
- A549 (human pulmonary adenocarcinoma)
- Caco-2 (colorectal adenocarcinoma)
Results showed that certain derivatives significantly reduced cellular viability in Caco-2 cells compared to untreated controls (p < 0.001). Notably, the presence of a methyl group on the thiazole ring enhanced anticancer activity .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study reported that derivatives similar to this compound exhibited potent activity against resistant strains of bacteria and fungi. The structure-activity relationship indicated that modifications on the thiazole ring could lead to improved efficacy .
- Cytotoxicity Assays : In vitro assays demonstrated that compounds with the thiazole scaffold showed varying degrees of cytotoxicity against cancer cell lines. The most active compounds were identified based on their IC50 values, with some derivatives showing IC50 values lower than 10 µM against specific cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
